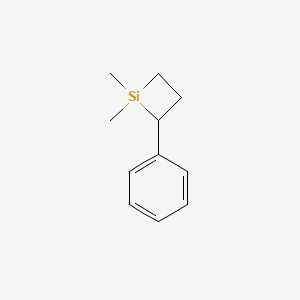
1,1-Dimethyl-2-phenylsiletane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-2-phenylsiletane is an organosilicon compound characterized by a silicon atom bonded to two methyl groups and a phenyl group. This compound is part of the broader class of siletanes, which are silicon analogs of cyclobutanes. The unique structural features of this compound make it an interesting subject for research in various fields, including organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-2-phenylsiletane typically involves the reaction of phenylsilane with methylating agents under controlled conditions. One common method is the hydrosilylation of phenylacetylene with dimethylchlorosilane, followed by reduction with lithium aluminum hydride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as platinum or rhodium complexes, can enhance the efficiency of the hydrosilylation process. Additionally, purification steps, including distillation and recrystallization, are essential to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dimethyl-2-phenylsiletane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to silanes using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed:
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Various substituted siletanes depending on the electrophile used
Applications De Recherche Scientifique
1,1-Dimethyl-2-phenylsiletane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a component in biomedical devices and implants.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-2-phenylsiletane involves its interaction with various molecular targets and pathways. In chemical reactions, the silicon atom’s ability to form stable bonds with carbon and other elements plays a crucial role. The compound’s reactivity is influenced by the electronic effects of the phenyl and methyl groups, which can stabilize or destabilize intermediates during reactions.
Comparaison Avec Des Composés Similaires
1,1-Dimethyl-2-phenylsilane: Similar structure but lacks the cyclic nature of siletane.
1,1-Dimethyl-2-phenylsiloxane: Contains an oxygen atom bonded to silicon, leading to different reactivity and applications.
Phenyltrimethylsilane: Similar phenyl group but with three methyl groups attached to silicon.
Uniqueness: 1,1-Dimethyl-2-phenylsiletane is unique due to its cyclic structure, which imparts distinct physical and chemical properties. The presence of both phenyl and methyl groups on the silicon atom enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
52500-06-8 |
|---|---|
Formule moléculaire |
C11H16Si |
Poids moléculaire |
176.33 g/mol |
Nom IUPAC |
1,1-dimethyl-2-phenylsiletane |
InChI |
InChI=1S/C11H16Si/c1-12(2)9-8-11(12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
Clé InChI |
BQNMTZIRQLZSLG-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CCC1C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


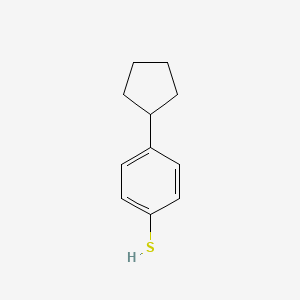
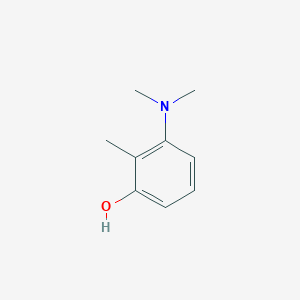
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)


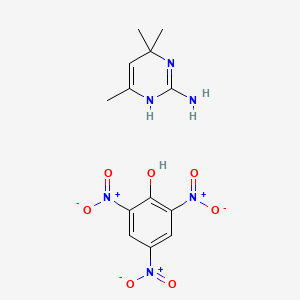

![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
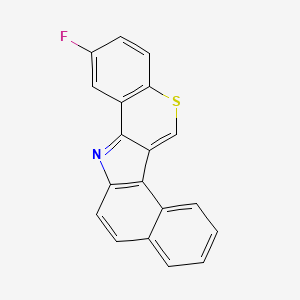
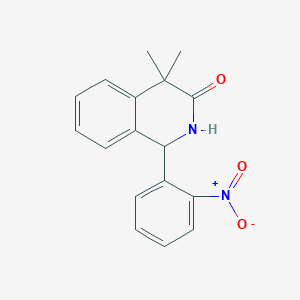

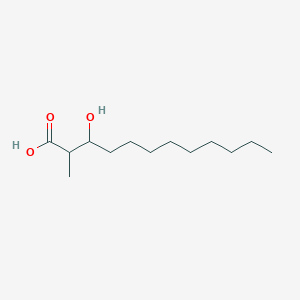
stannane](/img/structure/B14633397.png)
![2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14633409.png)
